![molecular formula C17H10N2O6 B14385015 3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) CAS No. 89444-57-5](/img/structure/B14385015.png)
3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is a complex organic compound characterized by its unique structure, which includes two pyrano[2,3-c]pyridin-2-one moieties linked by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) typically involves the reaction of 4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrano[2,3-c]pyridin-2-one units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methyl group at the 6-position.
4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler compound with a single pyranone ring.
2H-Pyran-2-one: The core structure without additional functional groups.
Uniqueness
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is unique due to its methylene-bridged bis-pyrano[2,3-c]pyridin-2-one structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89444-57-5 |
|---|---|
Molekularformel |
C17H10N2O6 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
4-hydroxy-3-[(4-hydroxy-2-oxopyrano[2,3-c]pyridin-3-yl)methyl]pyrano[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C17H10N2O6/c20-14-8-1-3-18-6-12(8)24-16(22)10(14)5-11-15(21)9-2-4-19-7-13(9)25-17(11)23/h1-4,6-7,20-21H,5H2 |
InChI-Schlüssel |
JOOHFJLSNBOCTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=NC=C4)OC3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


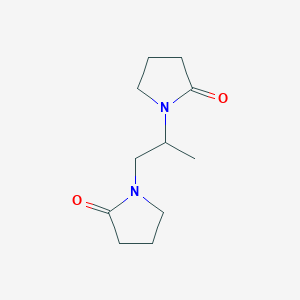


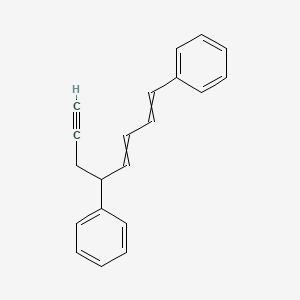

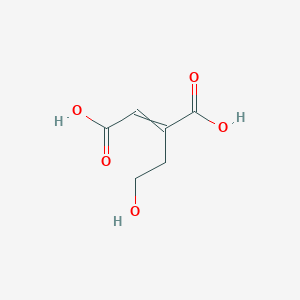
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
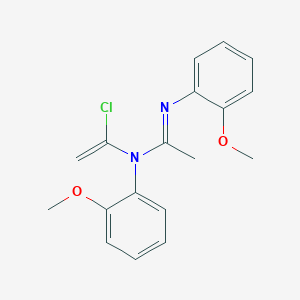
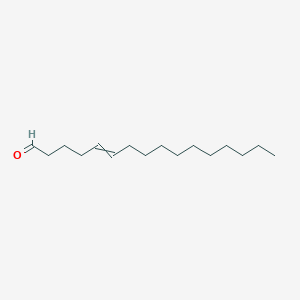


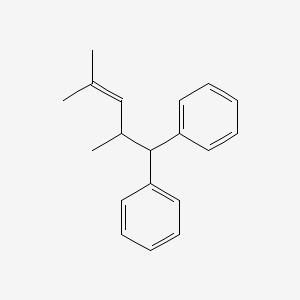
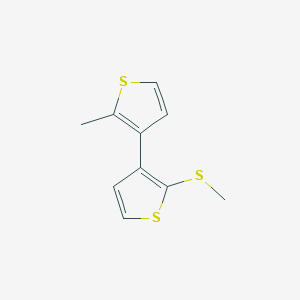
![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
